what is the chemical structure of 1-Oxo Ibuprofen
what is the chemical structure of 1-Oxo Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxo Ibuprofen (B1674241), also known as Ibuprofen Impurity J, is a significant degradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4] Its chemical name is 2-[4-(2-methylpropanoyl)phenyl]propanoic acid. The presence of 1-Oxo Ibuprofen in pharmaceutical formulations is an indicator of Ibuprofen's degradation, which can occur under oxidative and thermal stress.[5][6] Understanding the chemical structure, formation, and analytical characterization of this impurity is crucial for quality control in drug manufacturing and for stability studies of Ibuprofen-containing products. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-Oxo Ibuprofen.
Chemical Structure and Properties
1-Oxo Ibuprofen is a derivative of Ibuprofen where the isobutyl group has been oxidized to an isobutyryl group.
Chemical Identifiers:
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IUPAC Name: 2-[4-(2-methylpropanoyl)phenyl]propanoic acid[4][7]
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Synonyms: 1-Oxo Ibuprofen, Ibuprofen Impurity J, (2RS)-2-[4-(2-Methylpropanoyl)phenyl]propanoic Acid, 2-(4-Isobutyrylphenyl)propionic Acid[2][4][5]
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Molecular Formula: C₁₃H₁₆O₃[7]
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Molecular Weight: 220.26 g/mol [7]
Physicochemical Properties: 1-Oxo Ibuprofen is typically a white to off-white solid.[5] It is soluble in chloroform (B151607) and methanol.[5]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [7] |
| Molecular Weight | 220.26 g/mol | [7] |
| CAS Number | 65813-55-0 | [2][5] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Soluble in Chloroform, Methanol | [5] |
| Purity (Typical) | >95% (HPLC) | [6] |
| Storage Temperature | -20°C | [6] |
Synthesis and Formation
1-Oxo Ibuprofen is not typically synthesized as a primary pharmaceutical ingredient but is rather formed as a degradation product of Ibuprofen. Several oxidative processes can lead to its formation.
Experimental Protocol: Oxidative Degradation of Ibuprofen to 1-Oxo Ibuprofen (Representative Method)
This protocol is a representative method based on the principles of ozonation, a process known to produce 1-Oxo Ibuprofen from Ibuprofen.[2][8]
Materials:
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Ibuprofen
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Deionized water
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Ozone generator
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Gas diffuser
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Reaction vessel
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Stirring apparatus
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Quenching agent (e.g., sodium thiosulfate)
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
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Rotary evaporator
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Chromatography system for purification (e.g., column chromatography or preparative HPLC)
Procedure:
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Dissolution: Prepare a solution of Ibuprofen in deionized water at a known concentration (e.g., 10 mg/L).[8]
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Ozonation: Place the Ibuprofen solution in the reaction vessel and begin stirring. Introduce ozone gas into the solution through a gas diffuser at a controlled flow rate. The concentration of ozone in the gas stream should be monitored.[2][8]
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Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to observe the disappearance of Ibuprofen and the formation of 1-Oxo Ibuprofen.
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Quenching: Once the desired level of conversion is achieved, stop the ozone flow and quench the reaction by adding a quenching agent like sodium thiosulfate (B1220275) to remove any residual ozone.
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Extraction: Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., HCl) and extract the organic components with an appropriate solvent like ethyl acetate.
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Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
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Purification: Purify the crude product containing 1-Oxo Ibuprofen using column chromatography on silica (B1680970) gel or preparative HPLC to isolate the pure compound.
Logical Relationship of Synthesis:
Caption: Formation of 1-Oxo Ibuprofen from Ibuprofen via oxidative stress.
Spectral Characterization
Detailed spectral analysis is essential for the unambiguous identification and quantification of 1-Oxo Ibuprofen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, publicly available high-resolution NMR spectra for 1-Oxo Ibuprofen are scarce, the expected chemical shifts can be predicted based on its structure and comparison with Ibuprofen. The key differences would be observed in the signals corresponding to the isobutyryl group.
Expected ¹H NMR Spectral Features:
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Aromatic Protons: Doublets in the aromatic region, similar to Ibuprofen.
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Propanoic Acid Moiety: A quartet for the methine proton and a doublet for the methyl group.
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Isobutyryl Group: A septet for the methine proton and a doublet for the two methyl groups, with chemical shifts indicative of their proximity to a carbonyl group.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid and one for the ketone.
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Aromatic Carbons: Signals in the aromatic region.
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Aliphatic Carbons: Signals corresponding to the carbons of the propanoic acid and isobutyryl groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying 1-Oxo Ibuprofen, often in combination with chromatographic separation (LC-MS or GC-MS).
Expected Mass Spectral Data:
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Molecular Ion: The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) corresponding to the molecular weight of 220.26 g/mol .
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Fragmentation Pattern: The fragmentation pattern would be different from that of Ibuprofen due to the presence of the ketone group. Key fragments would arise from the cleavage of the side chains. A prominent fragment would likely be observed from the loss of the carboxylic acid group.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Oxo Ibuprofen would be characterized by the presence of two distinct carbonyl stretching vibrations.
Expected FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O stretch (Ketone) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~2500-3300 | O-H stretch (Carboxylic Acid) |
| ~1600, ~1460 | C=C stretch (Aromatic Ring) |
| ~1230 | C-O stretch (Carboxylic Acid) |
Signaling Pathways and Experimental Workflows
The formation of 1-Oxo Ibuprofen is a chemical degradation process rather than a biological signaling pathway. The experimental workflow for its analysis typically involves the following steps:
Caption: A typical experimental workflow for the analysis of 1-Oxo Ibuprofen.
Conclusion
1-Oxo Ibuprofen is a critical impurity to monitor in the quality control of Ibuprofen drug products. Its formation through oxidative degradation pathways highlights the importance of appropriate storage and formulation strategies. This guide provides essential information on its chemical structure, properties, and analytical characterization to aid researchers and professionals in the pharmaceutical industry. The provided representative synthesis protocol and expected spectral data serve as a valuable resource for the preparation and identification of this important Ibuprofen-related compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-[4-(2-methylpropanoyl)phenyl]propanoic acid [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]
